molecular formula C12H18N2S B11804356 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine

Cat. No.: B11804356
M. Wt: 222.35 g/mol
InChI Key: IVPWLIHNMAMDGA-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methylthio (-SMe) group at position 2 and a 1-methylpiperidin-2-yl moiety at position 3. The methylpiperidine group introduces a cyclic tertiary amine, which enhances lipophilicity and may influence binding to biological targets, particularly in the central nervous system (CNS) .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-methylsulfanylpyridine

InChI

InChI=1S/C12H18N2S/c1-14-8-4-3-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

IVPWLIHNMAMDGA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-methylpiperidine in the presence of a base, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the methylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylated products.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine lies in pharmaceuticals:

  • Lead Compound for Drug Development : Due to its biological activity, this compound may serve as a lead for developing drugs targeting bacterial infections or other diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds similar to 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that modifications of the methylthio group can enhance antibacterial efficacy against resistant strains of bacteria.
  • Neuroactive Properties : The piperidine component suggests potential neuroactive effects. Preliminary studies have explored its interaction with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Synthetic Routes

The synthesis of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine involves several organic chemistry techniques. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing the methylthio group as a leaving group.
  • Multi-Step Organic Reactions : These typically involve starting materials that contain the necessary functional groups for constructing the desired structure.

Research Directions

Future research on 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine should focus on:

  • Mechanistic Studies : Understanding how this compound interacts with specific biological pathways.
  • Structure-Activity Relationship (SAR) : Exploring how variations in its structure affect biological activity.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compound A : 2-Fluoro-4-(4-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridine ()

  • Structure : Combines a 2-(methylthio)imidazole core with a fluorophenyl and fluoropyridine group.
  • Properties : Molecular weight = 303.33 g/mol (C₁₅H₁₁F₂N₃S).
  • Activity: Acts as a p38α mitogen-activated protein (MAP) kinase inhibitor with IC₅₀ values in the nanomolar range, attributed to the fluorophenyl group enhancing hydrophobic interactions .
  • Comparison : The absence of a piperidine ring reduces CNS penetration compared to the target compound.

Compound B : 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine ()

  • Structure : Pyridine with trifluoromethyl (-CF₃) and methylthioethyl (-SMe-CH₂) substituents.
  • Properties: Molecular weight = 221.24 g/mol (C₉H₁₀F₃NS); soluble in chloroform and methanol .
  • Activity : Intermediate in sulfoxaflor synthesis, a pesticide targeting insect CNS via sulfoximine chemistry .
  • Comparison : The trifluoromethyl group increases metabolic stability but reduces basicity compared to the piperidine-containing target compound.

Analogues with Piperidine or Morpholine Substituents

Compound C : 4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(4-morpholinophenyl)pyridin-2-amine ()

  • Structure : Morpholine-substituted pyridinylimidazole.
  • Properties : Molecular weight = 447.52 g/mol (C₂₄H₂₃FN₄OS).
  • Activity : Enhanced solubility due to the morpholine group; selective kinase inhibitor with improved pharmacokinetics .
  • Comparison : Morpholine increases water solubility but may reduce blood-brain barrier permeability relative to the methylpiperidine group in the target compound.

Compound D : rac-Anabasamine ()

  • Structure : Bipyridine linked to a methylpiperidine group.
  • Properties : Molecular weight = 243.34 g/mol (C₁₅H₁₇N₃).

Data Table: Key Properties of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₂H₁₆N₂S 220.33 2-(methylthio), 5-(1-methylpiperidine) Putative CNS modulation
Compound A (p38α inhibitor) C₁₅H₁₁F₂N₃S 303.33 2-(methylthio)imidazole, fluorophenyl Kinase inhibition (IC₅₀ < 100 nM)
Compound B (sulfoxaflor intermediate) C₉H₁₀F₃NS 221.24 2-(trifluoromethyl), methylthioethyl Insecticide intermediate
Compound C (morpholine derivative) C₂₄H₂₃FN₄OS 447.52 Morpholine, 2-(methylthio)imidazole Improved solubility, kinase inhibition

Research Findings and Trends

  • Electron-Withdrawing Groups : Methylthio substituents enhance binding to kinase ATP pockets (e.g., p38α) by stabilizing hydrophobic and π-π interactions .
  • Lipophilicity vs. Solubility : Piperidine groups (target compound) improve CNS penetration but may reduce aqueous solubility compared to morpholine derivatives .
  • Metabolic Stability : Trifluoromethyl groups (Compound B) resist oxidative metabolism, whereas methylpiperidine may undergo CYP450-mediated N-demethylation .

Biological Activity

5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Characterization

The synthesis of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine involves several steps, typically starting with the formation of the pyridine ring, followed by the introduction of the methylthio and piperidine groups. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine, showing its efficacy against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic activity, with IC50 values indicating effective growth inhibition in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In a study, compounds with similar structures showed IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through several pathways:
    • Caspase Activation : Enhanced caspase-3 activity was observed, indicating that the compound promotes apoptotic cell death .
    • Cell Cycle Arrest : Analysis revealed that treatment with the compound resulted in cell cycle arrest at various phases, contributing to its antiproliferative effects .

Neuropharmacological Effects

In addition to its anticancer properties, research has indicated that 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine may also affect neuropharmacological pathways:

  • Metabotropic Glutamate Receptor Modulation : The compound has been studied for its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Its ability to enhance receptor activity suggests potential applications in treating conditions like anxiety and schizophrenia .

Data Summary

The following table summarizes key findings related to the biological activity of 5-(1-Methylpiperidin-2-yl)-2-(methylthio)pyridine:

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityMDA-MB-2314.98–14.65Apoptosis via caspase activation
CytotoxicityHepG22.43–7.84Cell cycle arrest
mGluR ModulationVarious (preclinical)N/AAllosteric enhancement

Case Studies

  • Breast Cancer Model : In a study focusing on breast cancer cells (MDA-MB-231), treatment with similar compounds led to significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. Enhanced caspase activity further confirmed these findings .
  • Neuropharmacological Assessment : Experimental models evaluating the effects on mGluRs demonstrated that the compound could reverse hyperlocomotion induced by amphetamines in rodent models, suggesting its potential as an anxiolytic agent .

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